REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=1.[C:11](OC(=O)C)(=[O:13])[CH3:12]>CS(C)=O>[C:11]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=1)(=[O:13])[CH3:12]
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Name
|
|
Quantity
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13.7 g
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Type
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reactant
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Smiles
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NC1=NC=C(C(=O)N)C=C1
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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14.2 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture is stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
White crystals which are formed during the reaction
|
Type
|
CUSTOM
|
Details
|
are isolated by filtration
|
Type
|
CUSTOM
|
Details
|
are purified
|
Type
|
WASH
|
Details
|
by washing with 0.2 N HCl and ethanol
|
Type
|
CUSTOM
|
Details
|
6-Acetylamino nicotinamide 9.5 g thus synthesized
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |